molecular formula C26H24Cl2N6O4 B612089 Siremadlin CAS No. 1448867-41-1

Siremadlin

カタログ番号 B612089
CAS番号: 1448867-41-1
分子量: 555.416
InChIキー: AGBSXNCBIWWLHD-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Siremadlin, also known as HDM201, is an orally bioavailable human double minute 2 homolog (HDM2) inhibitor with potential antineoplastic activity . It inhibits the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 .


Molecular Structure Analysis

Siremadlin has a molecular formula of C26H24Cl2N6O4 and a molecular weight of 555.4 g/mol . Its IUPAC name is (4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one .


Physical And Chemical Properties Analysis

Siremadlin has a density of 1.5±0.1 g/cm^3, a boiling point of 736.5±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its molar refractivity is 143.4±0.5 cm^3, and it has a polar surface area of 103 Å^2 .

科学的研究の応用

Acute Myeloid Leukemia (AML) Treatment

Siremadlin has shown promising results as a treatment for relapsed refractory AML . It works as a potent and selective inhibitor of Murine Double Minute-2 (MDM2), leading to a p53-dependent anti-proliferative effect . This application is particularly significant for patients who have relapsed after allogeneic stem cell transplantation, where Siremadlin has demonstrated clinical activity and a well-tolerated safety profile .

Solid Tumor Management

In the realm of solid tumors, Siremadlin has been investigated for its efficacy and safety. Although the overall response rates in solid tumors were modest, the drug showed a tolerable safety profile, and dose-limiting toxicities were manageable . This suggests potential for Siremadlin in treating advanced wild-type TP53 solid tumors.

Immunomodulatory Effects

Recent studies have indicated that MDM2 inhibitors like Siremadlin possess potent immunomodulatory effects. These effects could be exploited to prevent relapse in AML patients in remission, offering a new avenue for research into the immunological aspects of cancer treatment .

Myelosuppression Management

Patients with hematologic malignancies treated with Siremadlin experienced grade 3/4 treatment-related adverse events, most commonly resulting from myelosuppression . This highlights the drug’s application in understanding and managing myelosuppression, a common complication of cancer treatment.

Tumor Lysis Syndrome Study

The occurrence of tumor lysis syndrome in patients treated with Siremadlin provides a unique opportunity to study this serious condition. Research into the mechanisms and management of tumor lysis syndrome could lead to better patient outcomes and safety profiles .

Combination Therapy Exploration

Siremadlin has been studied in combination with other drugs, such as Ruxolitinib, for treating conditions like myelofibrosis. This opens up possibilities for its use in combination therapies, which could enhance the efficacy of treatment regimens .

Dose-Escalation Studies

Siremadlin has been part of dose-escalation studies to determine the optimal dosing for patients. These studies are crucial for establishing the recommended dose for expansion (RDE) and ensuring the maximum therapeutic effect with minimal side effects .

Thrombocytopenia Research

As thrombocytopenia is a known class effect of MDM2 inhibitors, Siremadlin’s role in causing and managing this adverse effect is another important area of research. Understanding how to mitigate this side effect could improve the clinical utility of MDM2 inhibitors .

将来の方向性

Siremadlin has demonstrated single-agent anti-leukemic activity in relapsed refractory (R/R) acute myeloid leukemia (AML) and is being further investigated in combination studies .

特性

IUPAC Name

(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBSXNCBIWWLHD-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siremadlin

CAS RN

1448867-41-1
Record name Siremadlin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448867411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siremadlin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Siremadlin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0282IF4JC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。